Ethyl 2-(7-bromoquinolin-2-YL)acetate
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Overview
Description
Ethyl 2-(7-bromoquinolin-2-yl)acetate is a chemical compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.14 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(7-bromoquinolin-2-yl)acetate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of 2-quinolinecarboxylic acid with N-bromosuccinimide (NBS) in the presence of a catalyst, followed by esterification with ethanol under acidic conditions .
Industrial Production Methods
These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-bromoquinolin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction, altering the electronic properties of the compound.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Hydrolysis: Formation of 2-(7-bromoquinolin-2-yl)acetic acid.
Scientific Research Applications
Ethyl 2-(7-bromoquinolin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 2-(7-bromoquinolin-2-yl)acetate is primarily related to its interaction with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-bromoquinolin-6-yl)acetate: Similar structure but with bromine at a different position on the quinoline ring.
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate: A more complex derivative with additional functional groups.
Uniqueness
Ethyl 2-(7-bromoquinolin-2-yl)acetate is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. The position of the bromine atom can significantly affect the compound’s electronic properties and its interaction with biological targets .
Properties
CAS No. |
1196151-60-6 |
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Molecular Formula |
C13H12BrNO2 |
Molecular Weight |
294.14 g/mol |
IUPAC Name |
ethyl 2-(7-bromoquinolin-2-yl)acetate |
InChI |
InChI=1S/C13H12BrNO2/c1-2-17-13(16)8-11-6-4-9-3-5-10(14)7-12(9)15-11/h3-7H,2,8H2,1H3 |
InChI Key |
KVCQVFQGJDUBFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(C=CC(=C2)Br)C=C1 |
Origin of Product |
United States |
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